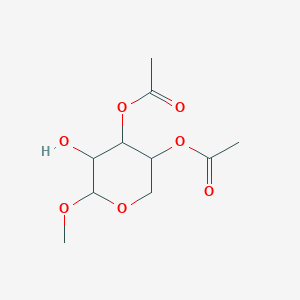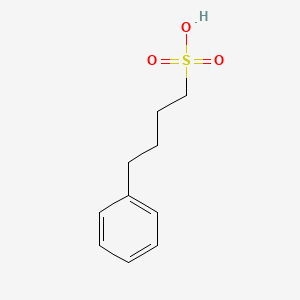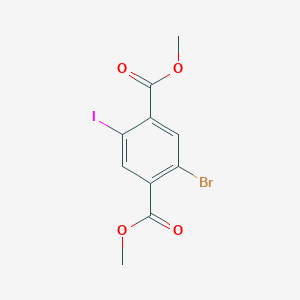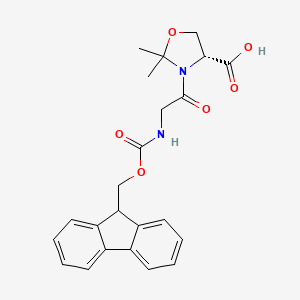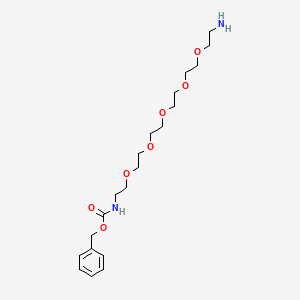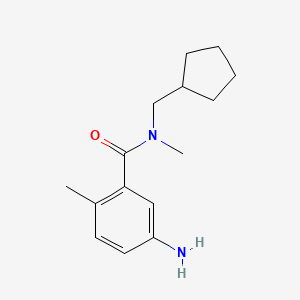![molecular formula C31H29N4NaO12S2 B12066803 sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)
sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide is a complex organic compound known for its fluorescent properties. It is often used in various scientific applications, particularly in molecular imaging and as a fluorescent dye in biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the xanthene core. The xanthene core is synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions. The resulting product is then sulfonated to introduce sulfonate groups at specific positions on the xanthene ring.
Next, the amino and carboxyphenyl groups are introduced through a series of substitution reactions. The final step involves the conjugation of N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide to the xanthene derivative. This step typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of continuous flow reactors and advanced chromatographic techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxyphenyl group to a hydroxyl group.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a fluorescent probe to study various chemical reactions and interactions. Its fluorescence properties allow for the real-time monitoring of reaction progress and the detection of specific analytes.
Biology
In biological research, the compound is widely used as a fluorescent dye for labeling proteins, nucleic acids, and other biomolecules. It is particularly useful in fluorescence microscopy and flow cytometry, where it helps visualize cellular structures and processes.
Medicine
In medicine, the compound is employed in molecular imaging techniques to diagnose and monitor diseases such as cancer. Its ability to selectively bind to specific biomolecules makes it a valuable tool for targeted imaging and therapy.
Industry
Industrially, the compound is used in the development of fluorescent sensors and diagnostic kits. Its stability and high fluorescence intensity make it suitable for various analytical applications.
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescent properties When exposed to light of a specific wavelength, it absorbs the energy and re-emits it at a longer wavelength
At the molecular level, the compound targets specific biomolecules through covalent or non-covalent interactions. The xanthene core provides the fluorescent signal, while the attached functional groups facilitate binding to the target molecules. The pathways involved include energy transfer mechanisms and specific binding interactions with proteins, nucleic acids, and other cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: Another widely used fluorescent dye with similar applications in biological research.
Rhodamine: Known for its high fluorescence intensity and stability, used in various imaging techniques.
Alexa Fluor Dyes: A series of fluorescent dyes with different spectral properties, used for multiplexing in imaging applications.
Uniqueness
Sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide stands out due to its unique combination of functional groups, which provide both high fluorescence intensity and specific binding capabilities. This makes it particularly useful in applications requiring precise targeting and high sensitivity.
Propiedades
Fórmula molecular |
C31H29N4NaO12S2 |
|---|---|
Peso molecular |
736.7 g/mol |
Nombre IUPAC |
sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide |
InChI |
InChI=1S/C20H14N2O9S2.C11H16N2O3.Na/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-9(14)12-7-3-2-4-8-13-10(15)5-6-11(13)16;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);5-6H,2-4,7-8H2,1H3,(H,12,14);/q;;+1/p-1 |
Clave InChI |
HWFSAGJVJUROOQ-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NCCCCCN1C(=O)C=CC1=O.C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate](/img/structure/B12066731.png)
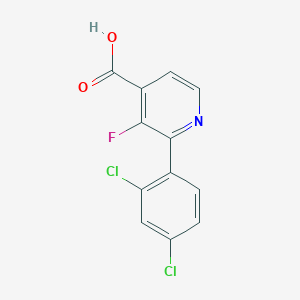
![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)
![1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)


